2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro-
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Overview
Description
2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro- typically involves multiple steps, including the formation of the indole core, the introduction of the pyrazinyl group, and the attachment of the phenylethoxy and fluoro substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify specific functional groups within the compound, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinamine derivatives, indole derivatives, and pyrazinyl compounds. Examples include:
- 2-Aminopyridine
- 5-Methyl-2-aminopyridine
- 6-Amino-3-picoline
Uniqueness
What sets 2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro- apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H21FN6O |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-[5-[6-[(2S)-2-amino-2-phenylethoxy]pyrazin-2-yl]-1H-indol-3-yl]-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C25H21FN6O/c26-25-17(7-9-23(28)32-25)19-11-30-21-8-6-16(10-18(19)21)22-12-29-13-24(31-22)33-14-20(27)15-4-2-1-3-5-15/h1-13,20,30H,14,27H2,(H2,28,32)/t20-/m1/s1 |
InChI Key |
YGMPEFYYVAJTDF-HXUWFJFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](COC2=NC(=CN=C2)C3=CC4=C(C=C3)NC=C4C5=C(N=C(C=C5)N)F)N |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=NC(=CN=C2)C3=CC4=C(C=C3)NC=C4C5=C(N=C(C=C5)N)F)N |
Origin of Product |
United States |
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